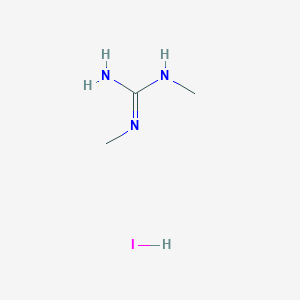
N,N''-dimethylguanidine hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N’-dimethylguanidine hydroiodide” is a chemical compound with the molecular formula C3H10IN3 and a molecular weight of 215.03607 . It is listed under the CAS number 57069-85-9 .
Synthesis Analysis
The synthesis of guanidines, including N,N’-dimethylguanidine, often involves the reaction of an amine with an activated guanidine precursor . Thiourea derivatives have been widely used as guanidine precursors using coupling reagents or metal-catalysed guanidylation . A sequential one-pot approach towards N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines has also been reported .Molecular Structure Analysis
The molecular structure of N,N’-dimethylguanidine hydroiodide consists of three carbon atoms, ten hydrogen atoms, one iodine atom, and three nitrogen atoms . The structure can be further analyzed using quantum chemical calculations .Applications De Recherche Scientifique
Pharmaceutical Analysis and Drug Estimation : N,N''-dimethylguanidine derivatives have been studied for their analytical applications in the estimation of drugs. One study described the estimation of N-Benzyl-N′N″-dimethylguanidine, an anti-adrenergic drug, in urine using alkaline hypobromite and spectrophotometric estimation techniques (McCoubrey, 1962).
Inhibition of Nitric Oxide Formation : Research has shown the ability of guanidine compounds, including N,N'-dimethylguanidine, to inhibit nitric oxide formation. This was studied through various assays, indicating their potential use in understanding and potentially managing conditions related to nitric oxide synthase activity (Hasan et al., 1993).
Coordination Chemistry and Metal Binding : N,N-dimethylguanidine has been utilized in the synthesis of ligands for metal binding. Studies have explored its coordination with metals like platinum and cobalt, indicating its potential application in the field of inorganic chemistry and materials science (Fairlie et al., 1997).
Neuromuscular and Ganglionic Transmission Studies : Some guanidine derivatives, including N,N-dimethylguanidine, have been examined for their effects on neuromuscular and ganglionic transmission. This research contributes to a deeper understanding of synaptic transmission and potential therapeutic applications (Barzaghi et al., 1962).
Structural Chemistry and Molecular Properties : The structural and conformational properties of N,N''-dimethylguanidine and its derivatives have been a subject of interest, especially in understanding molecular chirality and constructing water-soluble oligomers with layered aromatic structures (Tanatani et al., 1998).
Ophthalmology Research : Guanidine derivatives have been studied for their potential in lowering intraocular pressure in rabbits, indicating possible applications in ophthalmological treatments (Gessa & Sangiorgi, 1964).
Volumetric Analysis in Chemistry : Guanidine compounds have been employed in volumetric analysis for determining various compounds, showcasing their utility in analytical chemistry (Singh et al., 1958).
Adrenergic Neurone Studies : N,N''-dimethylguanidine derivatives have been investigated for their adrenergic neurone blocking effects, contributing to our understanding of sympathetic nervous system regulation (Boura et al., 1962).
Safety and Hazards
N,N’-dimethylguanidine hydroiodide is associated with several safety symbols under the Global Harmonized System (GHS), including GHS07 . It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
1,2-dimethylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3.HI/c1-5-3(4)6-2;/h1-2H3,(H3,4,5,6);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYQZVHBGPJPID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)N.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-dimethylguanidine hydroiodide | |
CAS RN |
57069-85-9 |
Source


|
| Record name | N,N'-dimethylguanidine hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B3002778.png)
![(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3002780.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B3002781.png)
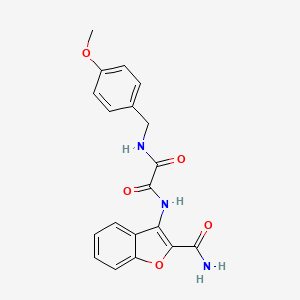
![(E)-2-cyano-N-cyclohexyl-3-[3-methoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]prop-2-enamide](/img/structure/B3002786.png)
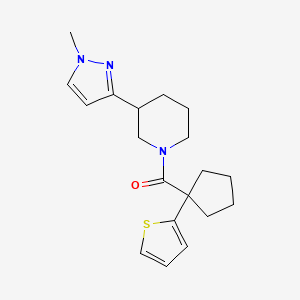
![N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3002789.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3002791.png)

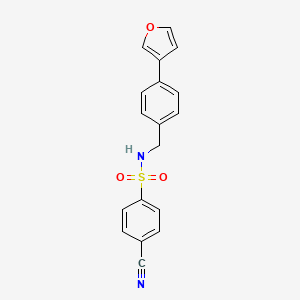
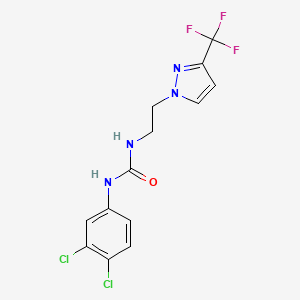
![4-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-5-methyl-1,2-oxazole](/img/structure/B3002798.png)

![2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2-methylphenyl)acetamide](/img/structure/B3002800.png)